3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Catalog No.
S671073
CAS No.
76579-64-1
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

CAS Number

76579-64-1

Product Name

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

IUPAC Name

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H16BrNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

CAPNMXRLKVMOOB-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=CC=C(C=C1)Br

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)Br

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a chemical compound characterized by its unique structure, which includes a bromophenoxy group attached to a dimethylpropanamine backbone. Its molecular formula is C9H12BrNOC_9H_{12}BrNO, and it has a molecular weight of approximately 230.10 g/mol. The presence of the bromine atom in the para position of the phenoxy ring enhances its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and pharmacology, particularly in the design of drugs targeting various biological pathways.

, including:

  • Deaminative Halogenation: Utilizing reagents like carbon tetrabromide, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can be subjected to halogenation reactions, leading to the formation of various brominated derivatives .
  • N-Dealkylation: This compound can also participate in N-dealkylation reactions, which involve the cleavage of alkyl groups from nitrogen atoms, often yielding secondary amines .
  • Mannich Reaction: The compound may be involved in Mannich reactions, where it acts as a nucleophile in the formation of β-amino-carbonyl compounds .

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine exhibits significant biological activity, particularly as a potential pharmacological agent. Research indicates that compounds with similar structures may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders. Its bromophenoxy moiety may enhance lipophilicity, improving membrane permeability and bioavailability.

The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can be achieved through several methods:

  • Direct Alkylation: The compound can be synthesized by alkylating N,N-dimethylamine with 3-(4-bromophenoxy)propan-1-ol under basic conditions.
  • Deaminative Bromination: Utilizing N-anomeric amides as nitrogen-deletion reagents allows for the selective bromination of primary amines, leading to higher yields of the desired product .
  • Mannich Reaction: This method involves reacting formaldehyde and secondary amines in the presence of an acid catalyst to form β-amino compounds that can be further modified into the target structure .

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine has various applications, including:

  • Pharmaceutical Development: It serves as a precursor or intermediate in synthesizing drugs targeting central nervous system disorders.
  • Chemical Research: This compound is utilized in studies exploring structure-activity relationships (SAR) in medicinal chemistry.
  • Biochemical Studies: It may be employed in research focusing on neurotransmitter interactions and receptor binding studies.

Research on interaction studies involving 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine has shown that it may interact with various receptors and enzymes within biological systems. Preliminary studies suggest potential affinity for adrenergic receptors, which could implicate its role in modulating cardiovascular functions or neurological responses.

Several compounds share structural characteristics with 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amineChlorine instead of BromineMay exhibit different biological activity
3-(phenoxy)-N,N-dimethylpropan-1-amineNo halogen substitutionLacks enhanced reactivity
4-bromo-N,N-dimethylbenzeneethanamineSimilar amine structureDifferent substituents affecting properties

These compounds differ primarily in their halogen substituents and phenyl ring modifications, affecting their reactivity and biological activity.

XLogP3

3

Wikipedia

[3-(4-bromophenoxy)propyl]dimethylamine

Dates

Last modified: 08-15-2023

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